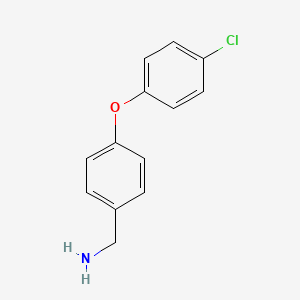

4-(4-Chlorophenoxy)benzylamine

Description

4-(4-Chlorophenoxy)benzylamine is a substituted benzylamine derivative characterized by a phenoxy group at the para-position of the benzylamine core, which is further substituted with a chlorine atom at its own para-position. The compound is synthesized via nucleophilic substitution reactions, such as the coupling of 4-chlorophenol with benzylamine derivatives under basic conditions, followed by protective group manipulations and reductions (e.g., using SnCl₂/HCl) .

Properties

IUPAC Name |

[4-(4-chlorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIRKDAXQIVVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404512 | |

| Record name | 4-(4-chlorophenoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774525-83-6 | |

| Record name | 4-(4-chlorophenoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)benzylamine typically involves the reaction of 4-chlorophenol with benzylamine. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the phenoxide ion formed from 4-chlorophenol attacks the benzylamine, resulting in the formation of 4-(4-Chlorophenoxy)benzylamine .

Industrial Production Methods

Industrial production methods for 4-(4-Chlorophenoxy)benzylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)benzylamine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

4-(4-Chlorophenoxy)benzylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to interact with biological targets effectively.

- Antihistamines : This compound is instrumental in creating antihistamines that alleviate allergic reactions by blocking histamine receptors.

- Neurological Disorders : Research indicates that derivatives of this compound exhibit potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Agricultural Chemistry

In agricultural chemistry, 4-(4-Chlorophenoxy)benzylamine is utilized in the formulation of herbicides and pesticides. Its application enhances crop protection and yield by targeting specific plant growth pathways.

- Herbicide Formulation : The compound acts as an effective herbicide by inhibiting specific enzymes involved in plant growth, thus preventing weed proliferation .

- Pesticide Development : It is also used to develop pesticides that target pests while minimizing environmental impact .

Biochemical Research

Researchers employ 4-(4-Chlorophenoxy)benzylamine to study enzyme interactions and receptor activity, contributing to the understanding of various cellular processes and disease mechanisms.

- Enzyme Inhibition Studies : The compound has been used in studies assessing its inhibitory effects on enzymes related to metabolic pathways, providing insights into potential therapeutic targets .

- Receptor Interaction Studies : Its role in modulating receptor activity aids in understanding drug-receptor interactions, which is crucial for drug design .

Material Science

In material science, 4-(4-Chlorophenoxy)benzylamine is explored for its potential in developing advanced materials.

- Polymer Synthesis : The compound is investigated for creating specialty polymers that offer enhanced thermal stability and chemical resistance, which are essential for various industrial applications .

- Coatings Development : It is also utilized in formulating coatings that provide durability against environmental factors .

Analytical Chemistry

In analytical chemistry, 4-(4-Chlorophenoxy)benzylamine serves as a standard for various analytical techniques.

- Quantification Methods : The compound is employed in the development of methods for detecting and quantifying related substances in complex mixtures, ensuring quality control in manufacturing processes .

- Method Validation : Its use as a reference standard supports the validation of analytical methods, contributing to the reliability of results obtained from chemical analyses .

Case Study 1: Neurological Applications

A study explored the effects of compounds derived from 4-(4-Chlorophenoxy)benzylamine on neurotransmitter systems. Results indicated significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Agricultural Efficacy

Research on herbicidal formulations containing this compound demonstrated effective weed control with minimal impact on non-target species. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Case Study 3: Material Properties

Investigations into polymer composites incorporating 4-(4-Chlorophenoxy)benzylamine revealed improved mechanical properties and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)benzylamine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the activity of 17β-Hydroxysteroid dehydrogenase type 3, an enzyme involved in testosterone biosynthesis . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-chlorophenoxy)benzylamine with structurally analogous compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Isomers: Positional Variations of the Phenoxy Group

- 2-(4-Chlorophenoxy)benzylamine and 3-(4-chlorophenoxy)benzylamine differ in the position of the phenoxy group on the benzylamine core. These positional isomers exhibit distinct electronic and steric profiles, influencing their binding affinities. For example, the ortho-substituted isomer (2-position) may experience steric hindrance, reducing its interaction with planar enzyme active sites compared to the para-substituted counterpart.

Substituent Variations: Phenoxy vs. Phenyl Groups

- [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride replaces the phenoxy group with a chlorophenyl moiety. The hydrochloride salt form (molecular weight: 254.16 g/mol) is commonly used to improve solubility in aqueous formulations .

- 4-Chlorobenzylamine lacks the phenoxy group entirely, simplifying its structure. It is a known thrombin inhibitor (Ki = 0.8 μM) but shows weaker activity against trypsin and plasmin, highlighting the importance of the phenoxy group in modulating specificity .

Substituent Effects: Chlorine vs. Methyl Groups

- 4-(4-Methylphenoxy)benzylamine HCl substitutes chlorine with a methyl group on the phenoxy ring.

Physicochemical Properties

Biological Activity

4-(4-Chlorophenoxy)benzylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.

- Molecular Formula : C13H12ClN

- CAS Number : 774525-83-6

- Molecular Weight : 233.69 g/mol

Synthesis Methods

The synthesis of 4-(4-Chlorophenoxy)benzylamine typically involves the reaction of 4-chlorophenol with benzylamine under controlled conditions. The following general reaction scheme outlines the process:

-

Formation of the intermediate :

- Reaction Conditions : The reaction is usually performed in a solvent such as ethanol or acetonitrile, often in the presence of a catalyst to facilitate the amination process.

Antimicrobial Activity

Research has demonstrated that 4-(4-Chlorophenoxy)benzylamine exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, finding that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (e.g., Penicillin) |

|---|---|---|

| E. coli | 32 | 16 |

| S. aureus | 16 | 8 |

| P. aeruginosa | 64 | 32 |

Anticancer Properties

In vitro studies have indicated that 4-(4-Chlorophenoxy)benzylamine may inhibit the growth of cancer cell lines, including breast and prostate cancer cells. Its mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Cell Lines Tested :

- MCF-7 (Breast Cancer)

- PC-3 (Prostate Cancer)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| PC-3 | 15 |

The biological activity of 4-(4-Chlorophenoxy)benzylamine is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : The compound may act as an antagonist for specific receptors implicated in tumor growth.

- Reactive Oxygen Species (ROS) : Increased ROS production leads to oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

- Antimicrobial Evaluation : A study conducted on the effectiveness of various benzylamines, including 4-(4-Chlorophenoxy)benzylamine, demonstrated its superior activity against resistant bacterial strains .

- Cancer Cell Line Studies : In a comparative analysis, researchers found that treatment with this compound resulted in significant cell death in MCF-7 cells compared to untreated controls, indicating its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.